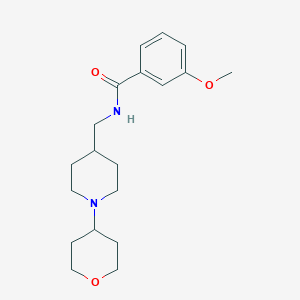

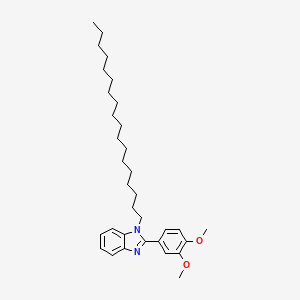

![molecular formula C7H8ClNO3 B2569853 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol CAS No. 2378502-37-3](/img/structure/B2569853.png)

3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

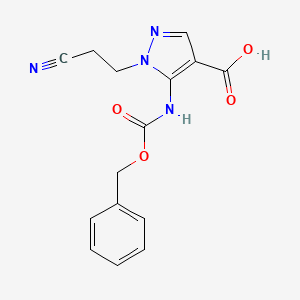

“3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol” is a chemical compound with a molecular weight of 205.64 . The IUPAC name for this compound is 3-((3-(chloromethylene)isoxazolidin-5-yl)methyl)oxetan-3-ol .

Synthesis Analysis

The synthesis of oxetane derivatives often involves the formation of the oxetane ring from an epoxide . This process requires moderate heating due to the activation energy involved . The reaction is sensitive to epoxide substitution .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H12ClNO3/c9-3-6-1-7(13-10-6)2-8(11)4-12-5-8/h3,7,10-11H,1-2,4-5H2 . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis and Structural Insights

3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol is a compound of interest in the field of synthetic and medicinal chemistry due to its unique structural properties and reactivity. Researchers have explored various methods for synthesizing oxetane derivatives, including 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, due to their potential applications in drug discovery and development. One study discusses concise methods for synthesizing oxetan-3-ol from epoxy chloropropane, highlighting its use in preparing 3-oxetanone and its derivatives for synthetic and medicinal chemistry applications. These compounds have shown potential in modifying solubility, lipophilicity, metabolic stability, and molecular conformation, which are crucial parameters in drug design (Xu Tianxiang et al., 2016).

Functionalization and Reactivity

The reactivity and functionalization of oxetane and its derivatives have been a subject of extensive research. Oxetanes, including 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, are known for their ability to undergo various chemical transformations. These transformations enable the synthesis of a broad range of compounds with potential pharmaceutical applications. The incorporation of oxetane into molecular structures can lead to significant changes in their physical and chemical properties, such as enhanced aqueous solubility and reduced metabolic degradation rates. This has been demonstrated in studies where oxetane moieties replaced traditional functionalities like gem-dimethyl or carbonyl groups, leading to improved drug candidate profiles (Georg Wuitschik et al., 2010).

Potential as Bioisosteres

Oxetan-3-ol and its derivatives, including 3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol, have been evaluated as bioisosteres for the carboxylic acid functional group. This is due to their structural similarity and ability to mimic the electronic properties of carboxylic acids. Research into oxetan-3-ol and thietan-3-ol derivatives has provided insights into their potential as isosteric replacements for carboxylic acid in drug molecules. This approach could lead to the development of new therapeutic agents with improved pharmacokinetic and pharmacodynamic properties, highlighting the versatility of oxetane derivatives in medicinal chemistry (P. Lassalas et al., 2017).

Wirkmechanismus

Target of Action

Compounds containing oxetane rings have been used in medicinal chemistry due to their ability to form stable structures and interact with biological targets .

Mode of Action

Without specific information, it’s difficult to describe the exact mode of action of “3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol”. The presence of the oxetane ring could potentially influence the compound’s interaction with its targets .

Eigenschaften

IUPAC Name |

3-[3-(chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8ClNO3/c8-2-5-1-6(12-9-5)7(10)3-11-4-7/h1,10H,2-4H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSEFJSZBOOOVPU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CO1)(C2=CC(=NO2)CCl)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8ClNO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.59 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-[3-(Chloromethyl)-1,2-oxazol-5-yl]oxetan-3-ol | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

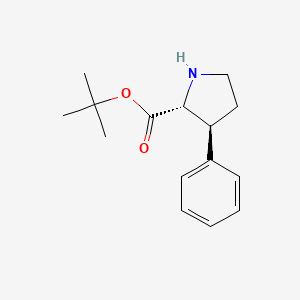

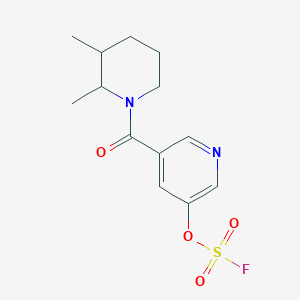

![N-[1-(6-Cyclopropylpyridazin-3-yl)azetidin-3-yl]-N-methyl-1-[3-(trifluoromethyl)phenyl]methanesulfonamide](/img/structure/B2569772.png)

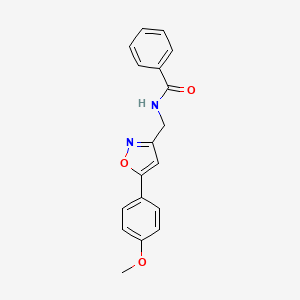

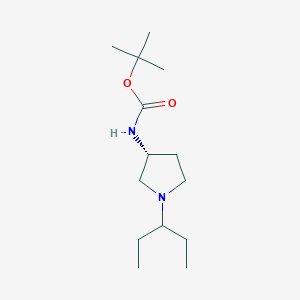

![2-{[(2,3-dichlorophenyl)sulfanyl]methyl}-3-phenyl-4(3H)-quinazolinone](/img/structure/B2569773.png)

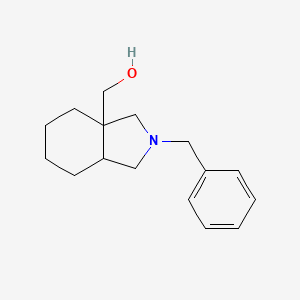

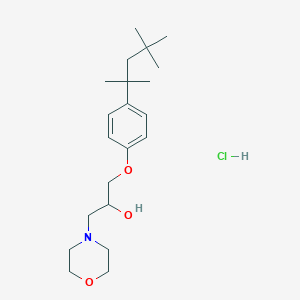

![N-[2-(2-fluorophenyl)-4-oxo-4H-chromen-6-yl]-2-methylbenzamide](/img/structure/B2569775.png)

![1-[(Oxiran-2-yl)methyl]cyclopropane-1-carbonitrile](/img/structure/B2569776.png)

![5-chloro-N-(6,7-dihydro-[1,4]dioxino[2',3':4,5]benzo[1,2-d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)thiophene-2-carboxamide hydrochloride](/img/structure/B2569788.png)